Cas no 2137770-08-0 (6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid)
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2137770-08-0x500.png)
6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2137770-08-0
- 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid
- EN300-658153
- 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thieno[3,2-b]thiophene-2-carboxylic acid
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- Inchi: 1S/C23H17NO4S2/c25-22(26)21-17(20-19(30-21)9-10-29-20)11-24-23(27)28-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-10,18H,11-12H2,(H,24,27)(H,25,26)
- InChI Key: HSPVTTXLVKOZCI-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=C(C2=C1C=CS2)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 435.05990037g/mol
- Monoisotopic Mass: 435.05990037g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 639
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 132Ų
6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-658153-0.1g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thieno[3,2-b]thiophene-2-carboxylic acid |
2137770-08-0 | 95% | 0.1g |
$535.0 | 2023-06-06 | |
Enamine | EN300-658153-0.5g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thieno[3,2-b]thiophene-2-carboxylic acid |
2137770-08-0 | 95% | 0.5g |
$1203.0 | 2023-06-06 | |
Enamine | EN300-658153-0.05g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thieno[3,2-b]thiophene-2-carboxylic acid |
2137770-08-0 | 95% | 0.05g |
$359.0 | 2023-06-06 | |
Enamine | EN300-658153-10.0g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thieno[3,2-b]thiophene-2-carboxylic acid |
2137770-08-0 | 95% | 10g |
$6635.0 | 2023-06-06 | |
1PlusChem | 1P01FJIN-100mg |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thieno[3,2-b]thiophene-2-carboxylic acid |
2137770-08-0 | 95% | 100mg |
$724.00 | 2023-12-19 | |
1PlusChem | 1P01FJIN-2.5g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thieno[3,2-b]thiophene-2-carboxylic acid |
2137770-08-0 | 95% | 2.5g |
$3801.00 | 2023-12-19 | |
1PlusChem | 1P01FJIN-250mg |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thieno[3,2-b]thiophene-2-carboxylic acid |
2137770-08-0 | 95% | 250mg |
$1005.00 | 2023-12-19 | |
Enamine | EN300-658153-1.0g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thieno[3,2-b]thiophene-2-carboxylic acid |
2137770-08-0 | 95% | 1g |
$1543.0 | 2023-06-06 | |
Enamine | EN300-658153-0.25g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thieno[3,2-b]thiophene-2-carboxylic acid |
2137770-08-0 | 95% | 0.25g |
$763.0 | 2023-06-06 | |
Enamine | EN300-658153-2.5g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thieno[3,2-b]thiophene-2-carboxylic acid |
2137770-08-0 | 95% | 2.5g |
$3025.0 | 2023-06-06 |
6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid Related Literature
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
Additional information on 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid
Recent Advances in the Application of 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid (CAS: 2137770-08-0) in Chemical Biology and Pharmaceutical Research
The compound 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid (CAS: 2137770-08-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, featuring a thieno[3,2-b]thiophene core, is increasingly recognized for its potential in drug discovery and material science applications. Recent studies have focused on its role as a versatile building block for the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and fluorescent probes.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound as a key intermediate in the synthesis of selective protein kinase inhibitors. The researchers utilized its carboxylic acid functionality for amide bond formation with various amine-containing pharmacophores, yielding compounds with nanomolar inhibitory activity against several cancer-associated kinases. Notably, the fluorenylmethoxycarbonyl (Fmoc) protecting group was found to enhance the solubility of intermediate compounds during solid-phase synthesis, addressing a common challenge in peptide-based drug development.
In materials science applications, a team from MIT reported in Advanced Materials (2024) on the use of 2137770-08-0 as a precursor for organic semiconductors. The thieno[3,2-b]thiophene moiety contributes to extended π-conjugation, while the Fmoc-protected amino group allows for precise functionalization. This dual functionality enables the creation of materials with tunable electronic properties and improved processability, particularly for flexible electronics and bioelectronic interfaces.
Recent analytical advancements have also been made in characterizing this compound. A 2024 paper in Analytical Chemistry presented a novel LC-MS/MS method capable of detecting 2137770-08-0 at sub-picomolar concentrations, facilitating its quantification in complex biological matrices. This analytical breakthrough is particularly relevant for pharmacokinetic studies of derivatives containing this structural motif.
From a synthetic chemistry perspective, researchers at ETH Zurich developed (2023) an improved preparation method for 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid that reduces byproduct formation and increases overall yield to 78%. The optimized protocol employs microwave-assisted synthesis and eliminates the need for chromatographic purification, making the compound more accessible for industrial-scale applications.
Looking forward, the unique structural features of 2137770-08-0 - particularly the combination of electron-rich thiophene rings and the protected amino group - position it as a promising scaffold for multifunctional compounds in both therapeutic and diagnostic applications. Current research efforts are exploring its potential in targeted drug delivery systems and as a component of supramolecular assemblies for biomedical imaging.
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